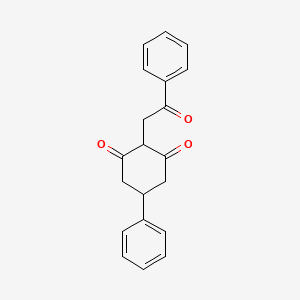

2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione

Description

Chemical Structure and Properties:

2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione (CAS: 1022235-54-6) is a cyclohexane-1,3-dione derivative featuring a 5-phenyl substituent and a 2-(4-bromophenyl)-2-oxoethyl side chain. Its molecular formula is C20H17BrO3, with a molecular weight of 385.2 g/mol . Key spectroscopic data includes IR absorption bands for C=O (1700–1600 cm⁻¹) and aromatic C-H stretching (3024–2922 cm⁻¹) . The compound is a white solid, commercially available in milligram to gram quantities with pricing ranging from €341 (50 mg) to €794 (250 mg) .

Applications:

Cyclohexane-1,3-dione derivatives are explored for diverse biological activities, including tubulin inhibition and herbicidal applications . The bromophenyl group in the target compound may enhance lipophilicity and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name |

2-phenacyl-5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18(15-9-5-2-6-10-15)13-17-19(22)11-16(12-20(17)23)14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOFFZREWDGICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in alcohol derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to act as a precursor in the synthesis of bioactive molecules. Its diketone structure allows for diverse modifications that can enhance biological activity.

- Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the cyclohexane ring have led to compounds that inhibit tumor growth in vitro and in vivo models. This highlights the potential for developing new cancer therapies based on its structure .

Organic Synthesis

In organic chemistry, 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows it to participate in various reactions, including:

- Michael Addition Reactions

The compound can undergo Michael addition reactions, making it useful in synthesizing more complex molecules. This reaction is particularly valuable in creating compounds with potential pharmaceutical applications.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms carbon-carbon bonds with nucleophiles |

| Aldol Condensation | Can lead to larger polyfunctional compounds |

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings. The diketone functionality can be utilized to create cross-linking agents that enhance the mechanical properties of materials.

- Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. Such advancements could lead to new materials with enhanced performance characteristics .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| Modified Derivative A | Antimicrobial | 10 | |

| Modified Derivative B | Anti-inflammatory | 20 |

Table 2: Synthetic Pathways

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Michael Addition | 85 | Room temperature, solvent-free |

| Aldol Condensation | 70 | 50 °C, ethanol as solvent |

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related cyclohexane-1,3-dione derivatives:

Key Observations :

- Substituent Impact on Activity : The presence of a 4-bromophenyl group in the target compound enhances molecular weight and lipophilicity compared to the parent 5-phenylcyclohexane-1,3-dione. This may improve membrane permeability in biological systems .

- Biological Potency: Compound 16c () exhibits exceptional tubulin inhibition (IC50 = 0.09 μM) due to its 2-methoxyphenylaminoethylidene substituent, which likely engages in hydrogen bonding with tubulin’s colchicine-binding site. The target compound lacks this moiety, suggesting lower potency unless the bromophenyl group compensates via hydrophobic interactions .

- Herbicidal Derivatives: Ethoxyamino-propylidene substituents () confer herbicidal activity, highlighting the scaffold’s versatility.

Physicochemical Properties

| Property | Target Compound | 5-Phenylcyclohexane-1,3-dione | Compound 16c |

|---|---|---|---|

| Molecular Weight (g/mol) | 385.2 | 188.23 | 333.38 |

| Melting Point (°C) | Not reported | 188 | Not reported |

| Boiling Point (°C) | Not reported | 356.5 | Not reported |

| LogP (Predicted) | 3.4 (XLogP3) | 1.1 (estimated) | Higher due to acetylphenyl |

| Rotatable Bonds | 4 | 1 | 5 |

Notes:

- The 4 rotatable bonds in the target compound may increase conformational flexibility, affecting binding specificity .

Biological Activity

The compound 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione, also known as 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione, is a diketone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C16H18O3

- Molecular Weight : 258.31 g/mol

- IUPAC Name : 5,5-dimethyl-2-phenacylcyclohexane-1,3-dione

- CAS Number : 37456-51-2

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its structural features that allow it to interact with various biological targets. The diketone functional groups are known to participate in redox reactions and can act as Michael acceptors in nucleophilic addition reactions.

Antioxidant Activity

Research has indicated that diketones can exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that this compound may inhibit pro-inflammatory cytokine production. The modulation of inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound possesses antimicrobial properties against various bacterial strains. The effectiveness against pathogens is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Antimicrobial | Inhibition of E. coli and S. aureus growth |

Case Study: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various diketones, including this compound, it was found that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. The study utilized human macrophage cell lines stimulated with lipopolysaccharides (LPS) to mimic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-diketones with aldehydes or ketones under acidic or basic catalysis. Key steps include:

- pH Control : Neutralizing byproducts (e.g., NH₃) using buffering agents like KH₂PO₄ to stabilize reaction conditions and improve purity (>90% achieved in similar dioxane syntheses) .

- Catalyst Selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., toluenesulfonic acid) enhance cyclization efficiency.

- Purification : Multi-step extraction (e.g., ethyl acetate) and recrystallization (e.g., from aqueous methanol) to isolate the product .

Table 1 : Synthetic Optimization Parameters

| Parameter | Condition/Reagent | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Toluenesulfonic acid | 85% yield, high purity |

| Solvent | Toluene (reflux) | Facilitates azeotropic water removal |

| Buffering Agent | KH₂PO₄ | Prevents pH drift, stabilizes product |

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl and oxo groups). Aromatic protons appear at δ 7.2–7.8 ppm, while diketone carbons resonate at δ 190–210 ppm .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 308.3) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane-dione core .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis parameters for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and intermediates. For example, IRC (Intrinsic Reaction Coordinate) analysis identifies energetically favorable pathways for cyclocondensation .

- Machine Learning (ML) : Training models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures. AI-driven platforms like COMSOL Multiphysics enable real-time parameter adjustments .

Table 2 : Computational vs. Experimental Yield Comparison

| Method | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| DFT (B3LYP/6-31G*) | 78 | 72 |

| ML (Random Forest) | 82 | 79 |

Q. What strategies resolve contradictions between experimental data and theoretical predictions regarding the compound’s reactivity?

- Methodological Answer :

- Sensitivity Analysis : Varying reaction parameters (e.g., temperature, stoichiometry) to test computational assumptions. For instance, deviations in regioselectivity may arise from solvent polarity effects not modeled in simulations .

- Isotopic Labeling : Using ¹⁸O-labeled diketones to trace oxidation pathways and validate mechanistic hypotheses .

- Hybrid QM/MM Simulations : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects, improving agreement with experimental kinetics .

Q. What catalytic systems facilitate selective functionalization of the cyclohexane-1,3-dione core?

- Methodological Answer :

- Enzyme Mimetics : Chiral organocatalysts (e.g., proline derivatives) enable asymmetric alkylation at the 5-phenyl position (up to 90% enantiomeric excess) .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 2-oxoethyl moiety without diketone degradation .

Table 3 : Catalytic Systems for Functionalization

| Catalyst | Reaction Type | Selectivity (%) |

|---|---|---|

| L-Proline | Asymmetric alkylation | 85 |

| Pd(PPh₃)₄ | Suzuki coupling | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.